molecular formula C8H5ClF3N B036380 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride CAS No. 61881-19-4

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride

Cat. No.: B036380
CAS No.: 61881-19-4
M. Wt: 207.58 g/mol
InChI Key: UKKALSJSKAHGTL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is a highly versatile and reactive trifluoromethylated building block essential for advanced synthetic organic chemistry. Its primary research value lies in its role as a pivotal precursor for the introduction of the trifluoromethyl (CF3) group into heterocyclic and complex molecular architectures. This compound is particularly renowned for its application in the synthesis of substituted imidazoles, oxazoles, and other nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry and agrochemical research. The presence of both the electron-withdrawing trifluoromethyl group and the reactive imidoyl chloride moiety makes it an excellent electrophile for cyclocondensation reactions with various bifunctional nucleophiles, such as α-amino carbonyls or α-amino nitriles.

Properties

IUPAC Name

2,2,2-trifluoro-N-phenylethanimidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3N/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKALSJSKAHGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434885
Record name (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61881-19-4
Record name (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
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Preparation Methods

Reaction Overview

The most widely documented method involves the conversion of 2,2,2-trifluoro-N-phenylacetamide to the corresponding imidoyl chloride using dichlorotriphenylphosphorane (Ph₃PCl₂) and triethylamine (Et₃N) in acetonitrile (MeCN). This approach is favored for its reproducibility and moderate yields.

Reaction Equation

C8H8F3NO+Ph3PCl2Et3N, MeCNC8H5ClF3N+Ph3PO+Et3N\cdotpHCl\text{C}8\text{H}8\text{F}3\text{NO} + \text{Ph}3\text{PCl}2 \xrightarrow{\text{Et}3\text{N, MeCN}} \text{C}8\text{H}5\text{ClF}3\text{N} + \text{Ph}3\text{PO} + \text{Et}_3\text{N·HCl}

Detailed Procedure

  • Reagents and Stoichiometry

    • 2,2,2-Trifluoro-N-phenylacetamide (4.00 g, 21.2 mmol)

    • Dichlorotriphenylphosphorane (17.6 g, 52.9 mmol, 2.5 equiv)

    • Triethylamine (7.67 mL, 55.0 mmol, 2.6 equiv)

    • Acetonitrile (80 mL)

  • Reaction Conditions

    • Temperature: Reflux (≈82°C)

    • Duration: 3 hours

    • Workup: Cooling to 0°C, filtration to remove solids (Et₃N·HCl and Ph₃PO), and concentration under reduced pressure.

  • Purification

    • The crude product is dissolved in chloroform, triturated with hexanes, and purified via flash chromatography (Et₂O/hexanes, 1:4).

Yield and Characterization

  • Yield : 61% (2.68 g)

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 7.48–7.40 (m, 2H), 7.34–7.28 (m, 1H), 7.13–7.07 (m, 2H).

    • ¹³C NMR (CDCl₃): δ 143.6, 132.1 (q, J=277.1HzJ = 277.1 \, \text{Hz}), 129.3, 127.6, 120.8, 117.0 (q, J=43.0HzJ = 43.0 \, \text{Hz}).

    • IR (acetone): 1506, 1260, 1093, 1055, 1012, 795, 693 cm⁻¹.

Critical Analysis of Reaction Parameters

Solvent and Reagent Roles

  • Acetonitrile : Acts as a polar aprotic solvent, facilitating the nucleophilic substitution at the carbonyl carbon.

  • Dichlorotriphenylphosphorane : Serves as a chlorinating agent, converting the amide’s carbonyl oxygen into a leaving group.

  • Triethylamine : Neutralizes HCl generated during the reaction, preventing side reactions.

Temperature and Time Optimization

  • Reflux Conditions : Essential for achieving complete conversion, as lower temperatures result in incomplete reactions.

  • Extended Reaction Times : Beyond 3 hours may lead to decomposition, reducing yields.

PropertyValue
Molecular FormulaC₈H₅ClF₃N
Molecular Weight207.58 g/mol
Boiling Point53°C
Physical FormColorless to yellow liquid
Storage RecommendationsRefrigeration (2–8°C)
UN Number2924 (Corrosive Liquid)

Comparative Evaluation of Alternative Methods

While the phosphorane-mediated route is predominant, other methods may include:

  • Phosphorus Pentachloride (PCl₅) : A traditional chlorinating agent, though less selective due to over-chlorination risks.

  • Oxalyl Chloride ((COCl)₂) : Requires anhydrous conditions and may necessitate catalytic dimethylformamide (DMF).

Limitations of Current Methods

  • Yield Constraints : The 61% yield in the primary method indicates room for improvement, potentially via solvent optimization (e.g., toluene or DCM).

  • Byproduct Formation : Triphenylphosphine oxide (Ph₃PO) complicates purification, necessitating chromatographic separation .

Scientific Research Applications

Synthesis and Reactivity

2,2,2-Trifluoro-N-phenylacetimidoyl chloride is synthesized from 2,2,2-trifluoro-N-phenylacetamide through chlorination processes. It exhibits reactivity typical of acyl chlorides, making it suitable for various coupling reactions and the synthesis of complex organic molecules.

Organic Synthesis

This compound acts as a key intermediate in the synthesis of various organic compounds:

  • Oligo-fructopyranosides : It is used as a reagent in the synthesis of oligo-fructopyranosides, which are important in carbohydrate chemistry and have applications in food science and pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the development of novel pharmaceuticals:

  • Anticancer Agents : Research indicates its potential in synthesizing compounds with anticancer properties due to its ability to modify biological targets effectively.

Proteomics Research

The compound is utilized in proteomics for labeling and modifying proteins:

  • Reactivity with Amines : It reacts with amines to form stable conjugates, facilitating the study of protein interactions and functions .

Material Science

In material science, this compound is explored for its properties in developing new materials:

  • Fluorinated Polymers : Its fluorinated structure contributes to the development of polymers with enhanced thermal stability and chemical resistance.

Case Study 1: Synthesis of Oligo-fructopyranosides

A study demonstrated that using this compound as a reagent led to successful synthesis of oligo-fructopyranosides. The reaction conditions were optimized to achieve high yields and purity, showcasing its effectiveness as a synthetic tool .

Case Study 2: Development of Anticancer Compounds

Research focused on modifying existing anticancer agents using this compound showed promising results. The derivatives exhibited improved efficacy against specific cancer cell lines compared to their non-fluorinated counterparts .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Key Functional Groups Primary Applications
2,2,2-Trifluoro-N-phenylacetimidoyl chloride 61881-19-4 C₈H₅ClF₃N Imidoyl chloride, CF₃, phenyl Glycosylation, photocatalysis
Trichloroacetimidoyl chloride (TCAI) 354-38-1 C₂HCl₃N Imidoyl chloride, CCl₃ Glycosylation, cost-effective synthesis
N-Methyl-2,2,2-trifluoroacetamide 815-06-5 C₃H₄F₃NO Acetamide, CF₃, methyl Fluorinated intermediates
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide 170655-44-4 C₄H₅ClF₃NO Acetamide, CF₃, chloro Agrochemicals
N-Methyl-N-(2,2,2-Trifluoroethyl)carbamoyl chloride 1505056-54-1 C₄H₅ClF₃NO Carbamoyl chloride, CF₃ Peptide synthesis

Imidoyl Chlorides in Glycosylation

  • PTFAI vs. TCAI: PTFAI is derived from this compound, which requires costly precursors but offers superior reactivity in forming glycosyl donors . Its leaving group (2,2,2-trifluoro-N-phenylacetamide) is unreactive, preventing side reactions . TCAI, synthesized from inexpensive trichloroacetonitrile, produces trichloroacetamide as a byproduct, which is less stable under acidic conditions . Reactivity: PTFAI-based imidates exhibit faster activation kinetics due to the electron-withdrawing trifluoromethyl group, enabling lower catalyst loadings (e.g., 0.1 eq. TMSOTf) compared to TCAI .

Table 2: Comparative Physicochemical Properties

Property PTFAI TCAI N-Methyl-2,2,2-trifluoroacetamide
Molecular Weight 207.58 g/mol 162.39 g/mol 143.06 g/mol
Boiling Point 53°C (10 mmHg) 88°C (20 mmHg) 135°C
Storage -20°C (inert atmosphere) Room temperature Room temperature
Hazard Class UN 2924 (Corrosive) UN 3261 Non-hazardous

Cost and Availability

  • TCAI is cheaper (~$50/g) and widely used in large-scale glycosylations .

Biological Activity

2,2,2-Trifluoro-N-phenylacetimidoyl chloride (TFPAC) is a synthetic compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological applications. This article provides an overview of the biological activity associated with TFPAC, including its role in glycosylation reactions, immunological evaluations, and its interaction with biological systems.

TFPAC is characterized by its trifluoromethyl group and imidoyl chloride functionality, which contribute to its reactivity as a glycosylation donor. The compound has the molecular formula C₈H₅ClF₃N and is classified under imidoyl chlorides. Its structure is critical for its function in biochemical applications.

Glycosylation Reactions

TFPAC has been extensively studied for its role in glycosylation processes, particularly in the synthesis of complex carbohydrates. Research indicates that TFPAC can efficiently participate in glycosylation reactions when activated by catalysts such as cesium carbonate. This reactivity allows for the formation of various glycosidic linkages, which are essential for constructing oligosaccharides and polysaccharides used in therapeutic applications.

Table 1: Glycosylation Yields Using TFPAC

Reaction ConditionsYield (%)Comments
TFPAC + Acceptor (Cs₂CO₃) at 0°C90%High yield for disaccharide formation
TFPAC + Acceptor (TfOH) at -40°C80%Selective formation of α-configured disaccharides
TFPAC + Thioglycoside (TMSOTf)84%Efficient disaccharide synthesis

These findings demonstrate TFPAC's utility as a glycosyl donor, facilitating the synthesis of biologically relevant carbohydrates that can be used in vaccine development and other biomedical applications .

Immunological Applications

TFPAC has also been evaluated for its immunological properties, particularly in the context of cancer vaccines. Studies have shown that compounds synthesized using TFPAC as a building block can elicit strong immune responses. For instance, neoglycoconjugates formed from TFPAC derivatives demonstrated enhanced opsonophagocytic activity, indicating their potential as immunogenic agents .

Case Study: Cancer Vaccine Development
In a study involving the synthesis of ganglioside antigens for cancer vaccines, TFPAC was utilized to create immunologically active glycoconjugates. The results indicated that these constructs could significantly enhance antibody production against tumor-associated antigens, showcasing their potential in cancer immunotherapy .

Mechanistic Insights

The mechanism by which TFPAC exerts its biological effects involves several steps:

  • Activation : TFPAC is activated under specific conditions to form reactive intermediates capable of glycosylation.
  • Glycosylation : The activated TFPAC reacts with acceptors (sugars or other biomolecules) to form glycosidic bonds.
  • Biological Interaction : The resulting glycosides can interact with biological systems, influencing immune responses or cellular functions.

Research highlights that the trifluoromethyl group enhances the electrophilicity of the imidoyl chloride, making it a favorable donor in glycosylation reactions .

Q & A

Q. What are the common synthetic routes for preparing 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride, and how are intermediates purified?

this compound is synthesized via reaction of lactol intermediates with the reagent under basic conditions (e.g., Cs₂CO₃ in dichloromethane) . Purification typically involves flash chromatography using gradients of diethyl ether/hexanes (20–30%) to isolate the product with >70% yield. Critical factors include stoichiometric control (1.6 equivalents of the reagent) and inert atmosphere maintenance to prevent hydrolysis .

Q. How does this reagent facilitate glycosylation reactions, and what activating agents are required?

The reagent acts as a glycosyl donor in 1,2-cis-selective glycosylation. Activation occurs via catalytic trifluoromethanesulfonate (TMSOTf), enabling coupling with glycosyl acceptors to form oligosaccharides (e.g., hexasaccharides in 88% yield) . Its trifluoroacetimidoyl group enhances leaving-group stability, ensuring high reaction efficiency. Post-reaction, purification via silica gel column chromatography is standard .

Q. What are the critical physical and chemical properties relevant to handling this compound?

Key properties include:

  • Molecular weight : 207.58 g/mol
  • Boiling point : 53°C at 10 mmHg
  • Density : 1.29 g/cm³
  • Storage : 0–10°C in airtight containers to prevent decomposition .
    Hygroscopicity and thermal sensitivity necessitate inert atmosphere handling and avoidance of moisture .

Advanced Research Questions

Q. How can reaction yields be optimized when using this reagent in glycosylation protocols?

Yield optimization requires:

  • Stoichiometric precision : Excess reagent (1.6 equivalents) ensures complete lactol conversion .
  • Base selection : Cs₂CO₃ outperforms weaker bases (e.g., DBU) in minimizing side reactions .
  • Reaction monitoring : TLC or HPLC tracks intermediate lactol formation .
    Example: A 2+2 glycosylation achieved 86% yield using acetone as the solvent and DBU as the base .

Q. What analytical methods resolve contradictions in stereoselectivity data for glycosylation reactions?

Contradictions arise from competing steric and electronic effects. Advanced methods include:

  • NMR spectroscopy : Determines anomeric configuration (e.g., ¹H/¹³C coupling constants for 1,2-cis vs. trans products) .
  • Crystallography : Resolves ambiguities in glycosidic bond geometry .
  • Kinetic studies : Identifies rate-determining steps influenced by protecting groups (e.g., benzyl vs. acetyl) .

Q. How does the reagent’s stability impact long-term storage and reaction reproducibility?

Degradation occurs via hydrolysis or thermal decomposition. Mitigation strategies:

  • Low-temperature storage : Prevents thermal breakdown .
  • Moisture-free solvents : Anhydrous dichloromethane or acetone minimizes hydrolysis .
  • Stability assays : Periodic NMR or LC-MS analysis monitors purity .

Q. What methodologies address side reactions during glycosyl donor activation?

Side reactions (e.g., aglycone transfer) are minimized by:

  • Catalytic TMSOTf : Reduces acid-induced side reactions vs. stoichiometric promoters .
  • Protecting group engineering : Bulky groups (e.g., DTBS) enhance stereocontrol .
  • Stepwise coupling : Sequential addition of donor and acceptor reduces competing pathways .

Q. How does this reagent compare to trichloroacetimidate (TCAI) donors in synthetic efficiency?

Parameter PTFAI TCAI
Reactivity Higher (trifluoro group stabilizes transition state) Lower (chlorine less electron-withdrawing)
Byproduct interference Forms inert trifluoroacetamide Trichloroacetamide may require removal
Cost Higher (costly reagent synthesis) Lower (inexpensive trichloroacetonitrile)

Q. What mechanistic insights explain its role in copper-catalyzed cross-coupling reactions?

In Cu(I)/TMEDA-catalyzed reactions, the reagent’s trifluoromethyl group stabilizes radical intermediates, enabling selective C–N bond formation (e.g., 2-(trifluoromethyl)benzimidazoles) . Mechanistic studies using EPR or DFT simulations reveal ligand-dependent activation barriers and halogen substituent effects (Cl > Br > I) .

Methodological Recommendations

  • Stereoselective synthesis : Prioritize PTFAI for 1,2-cis glycosylation but validate selectivity with crystallography .
  • Scale-up protocols : Use catalytic TMSOTf (0.1–0.5 equivalents) to reduce costs while maintaining >85% yield .
  • Troubleshooting : Employ kinetic isotope effects (KIE) to diagnose rate-limiting steps in contested mechanisms .

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